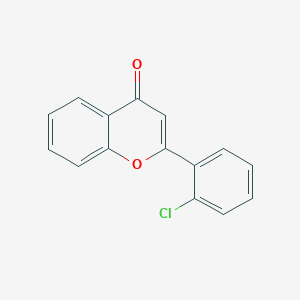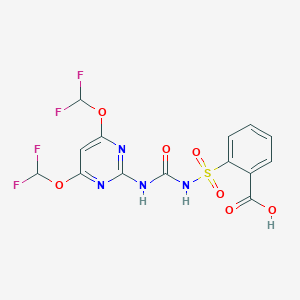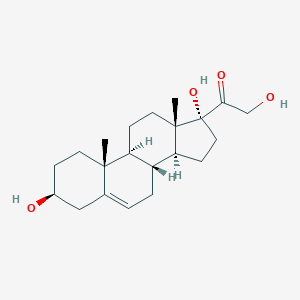![molecular formula C9H8N2O2 B045297 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118500-15-5](/img/structure/B45297.png)
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde, also known as MBIC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBIC is a heterocyclic compound that contains both imidazole and aldehyde functional groups.
Scientific Research Applications
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has shown potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, due to its ability to chelate these ions. 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has also been studied as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. Furthermore, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been studied as an antibacterial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism Of Action
The mechanism of action of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde varies depending on its application. As a fluorescent probe, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde chelates metal ions, leading to a change in its fluorescence intensity. As an antitumor agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde induces apoptosis in cancer cells by activating caspase-3 and downregulating Bcl-2 expression. As an antibacterial agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde inhibits bacterial growth by disrupting the bacterial cell membrane.
Biochemical And Physiological Effects
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to have various biochemical and physiological effects. As a fluorescent probe, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been used to detect metal ions in various biological samples, including blood and urine. As an antitumor agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to inhibit tumor growth in various cancer cell lines. As an antibacterial agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to inhibit bacterial growth and biofilm formation.
Advantages And Limitations For Lab Experiments
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has several advantages as a research tool, including its high purity and good yield in synthesis, its ability to chelate metal ions, and its potential applications in various fields of research. However, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde. One direction is to further study its potential applications as a fluorescent probe for metal ion detection, as well as its potential applications in other fields, such as environmental monitoring. Another direction is to further study its potential as an antitumor and antibacterial agent, including its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde and its potential toxicity.
Synthesis Methods
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of sulfuric acid. This method yields a high purity of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde with a good yield. Other methods include the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of acetic acid, and the reaction of 2-nitrobenzimidazole with sodium borohydride in methanol, followed by oxidation with sodium hypochlorite.
properties
CAS RN |
118500-15-5 |
|---|---|
Product Name |
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde |
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-methoxybenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3 |
InChI Key |
PWYWBMFJZQFSRL-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2N=C1C=O |
Canonical SMILES |
CON1C2=CC=CC=C2N=C1C=O |
synonyms |
1H-Benzimidazole-2-carboxaldehyde,1-methoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




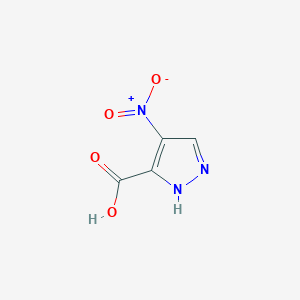
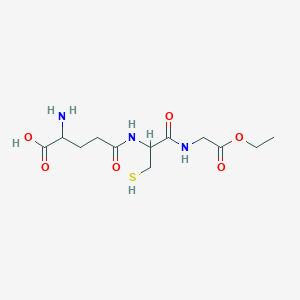
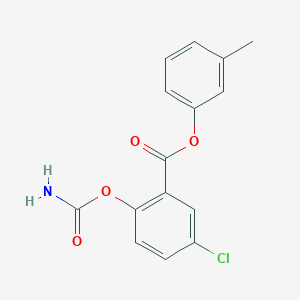

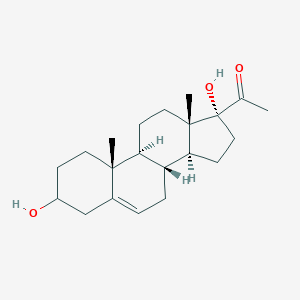
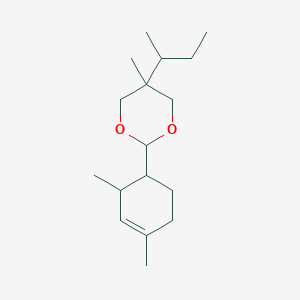
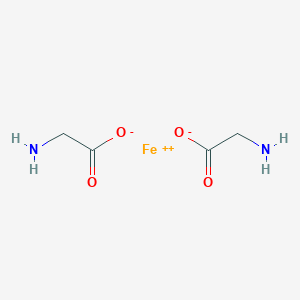
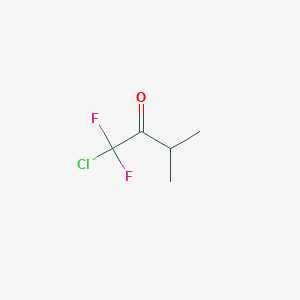
![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
